molecular formula C10H20N2O B1427155 4-[(1-Methylpyrrolidin-3-yl)oxy]piperidine CAS No. 1211575-84-6

4-[(1-Methylpyrrolidin-3-yl)oxy]piperidine

Cat. No.: B1427155
CAS No.: 1211575-84-6
M. Wt: 184.28 g/mol
InChI Key: LBNWKYKQUAGHLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(1-Methylpyrrolidin-3-yl)oxy]piperidine is a chemical compound with the molecular formula C10H20N2O and a molecular weight of 184.28 g/mol . It is characterized by the presence of a piperidine ring substituted with a 1-methylpyrrolidin-3-yloxy group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Chemical Reactions Analysis

4-[(1-Methylpyrrolidin-3-yl)oxy]piperidine can undergo various chemical reactions, including:

Scientific Research Applications

4-[(1-Methylpyrrolidin-3-yl)oxy]piperidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including its interaction with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 4-[(1-Methylpyrrolidin-3-yl)oxy]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved are subjects of ongoing research .

Comparison with Similar Compounds

4-[(1-Methylpyrrolidin-3-yl)oxy]piperidine can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-(1-methylpyrrolidin-3-yl)oxypiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-12-7-4-10(8-12)13-9-2-5-11-6-3-9/h9-11H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBNWKYKQUAGHLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)OC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[(1-Methylpyrrolidin-3-yl)oxy]piperidine
Reactant of Route 2
4-[(1-Methylpyrrolidin-3-yl)oxy]piperidine
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4-[(1-Methylpyrrolidin-3-yl)oxy]piperidine
Reactant of Route 4
4-[(1-Methylpyrrolidin-3-yl)oxy]piperidine
Reactant of Route 5
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Reactant of Route 6
4-[(1-Methylpyrrolidin-3-yl)oxy]piperidine

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